![molecular formula C22H26N2O3S B2561671 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide CAS No. 954679-52-8](/img/structure/B2561671.png)
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinolines is complex and can involve isomerization of iminium intermediate (exo/endo isomerization) .Chemical Reactions Analysis
Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . They improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .Aplicaciones Científicas De Investigación
Anticancer Properties
THIQ analogs have garnered attention due to their potential as anticancer agents. Researchers have explored their cytotoxic effects on cancer cells, including inhibition of cell proliferation and induction of apoptosis. The structural modifications of THIQs can enhance their selectivity and efficacy against specific cancer types .
Antimicrobial Activity
THIQ derivatives have demonstrated promising antimicrobial properties. They exhibit inhibitory effects against bacteria, fungi, and parasites. Researchers have investigated their potential as novel antibiotics and antifungal agents. The mechanism of action involves disruption of essential cellular processes in pathogens .
Neuroprotective Effects
THIQ-based compounds have shown neuroprotective activity, making them relevant for neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases. These molecules modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. Further studies aim to optimize their pharmacokinetics and bioavailability .
Analgesic and Anti-Inflammatory Properties
THIQ analogs exhibit analgesic effects by interacting with opioid receptors. Additionally, they possess anti-inflammatory activity, making them potential candidates for pain management and inflammation-related conditions. Researchers continue to explore their structure-activity relationships (SAR) to improve efficacy and safety .
Cardiovascular Applications
Some THIQ derivatives have vasodilatory effects, which could be beneficial for cardiovascular health. By influencing vascular tone, these compounds may find applications in treating hypertension or other cardiovascular diseases. Researchers investigate their effects on blood vessels and cardiac function .
Synthetic Strategies
The synthesis of THIQ analogs involves various strategies, including cyclization reactions, palladium-catalyzed coupling, and azide-alkyne cycloaddition. Understanding these synthetic pathways is crucial for designing novel compounds with improved biological activity .
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Syntheses and Applications of 1,2,3-triazolodiazine Family Synthesis methods of 1,2,3-/1,2,4-triazoles: A review
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-6-10-21(11-7-16)28(26,27)24-13-12-17-8-9-20(14-19(17)15-24)23-22(25)18-4-2-3-5-18/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRLOFVEZBIONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.